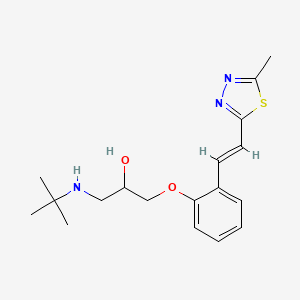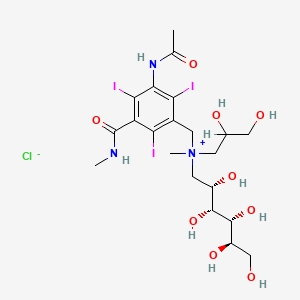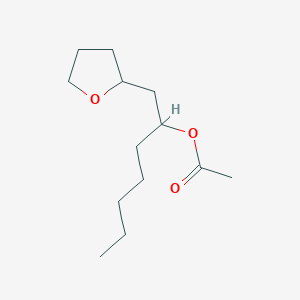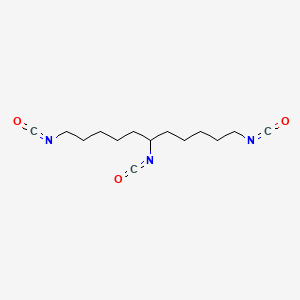
(2-(Methacryloyloxy)ethyl)dimethylammonium N-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-(Methacryloyloxy)ethyl)dimethylammonium N-oxide is a zwitterionic monomer known for its unique properties, including biocompatibility and hemocompatibility . This compound is used in the synthesis of polysulfobetaines, which are electrically neutral polymers containing both cationic and anionic groups within a single monomer unit .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-(Methacryloyloxy)ethyl)dimethylammonium N-oxide typically involves the reaction of methacrylic acid with 2-(dimethylamino)ethyl methacrylate, followed by oxidation . The reaction conditions often include the use of a suitable oxidizing agent and a controlled environment to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound involves large-scale polymerization processes. The monomer is polymerized using free-radical initiators under controlled temperature and pressure conditions to produce high-purity polysulfobetaines .
Analyse Chemischer Reaktionen
Types of Reactions
(2-(Methacryloyloxy)ethyl)dimethylammonium N-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Substitution: It can undergo substitution reactions where one functional group is replaced by another.
Polymerization: The monomer can be polymerized to form polysulfobetaines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and free-radical initiators for polymerization . The reactions are typically carried out under controlled temperature and pressure conditions to ensure high yield and purity.
Major Products Formed
The major products formed from these reactions include polysulfobetaines, which have applications in various fields due to their unique properties .
Wissenschaftliche Forschungsanwendungen
(2-(Methacryloyloxy)ethyl)dimethylammonium N-oxide has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of (2-(Methacryloyloxy)ethyl)dimethylammonium N-oxide involves its zwitterionic nature, which allows it to interact with various molecular targets and pathways. The compound’s unique structure enables it to form stable polymers with both cationic and anionic groups, leading to its diverse applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Methacryloyloxy)ethyl dimethyl-(3-sulfopropyl)ammonium hydroxide: Another zwitterionic monomer used in the synthesis of polysulfobetaines.
2-Methacryloyloxyethyl phosphorylcholine: Used in the synthesis of biocompatible polymers.
2-Trimethylammonioethyl methacrylate chloride: Used in the synthesis of polymers with unique properties.
Uniqueness
(2-(Methacryloyloxy)ethyl)dimethylammonium N-oxide stands out due to its specific zwitterionic structure, which imparts unique properties such as antielectrolyte behavior, biocompatibility, and hemocompatibility . These properties make it highly suitable for applications in biomedical fields and advanced material synthesis.
Eigenschaften
CAS-Nummer |
65605-52-9 |
|---|---|
Molekularformel |
C10H19NO3 |
Molekulargewicht |
201.26 g/mol |
IUPAC-Name |
N,N-diethyl-2-(2-methylprop-2-enoyloxy)ethanamine oxide |
InChI |
InChI=1S/C10H19NO3/c1-5-11(13,6-2)7-8-14-10(12)9(3)4/h3,5-8H2,1-2,4H3 |
InChI-Schlüssel |
XQOIRTPEVMJXNU-UHFFFAOYSA-N |
Kanonische SMILES |
CC[N+](CC)(CCOC(=O)C(=C)C)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


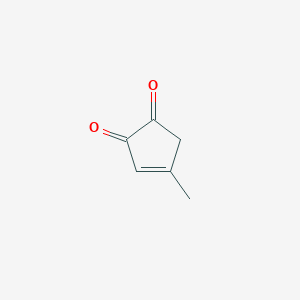
![(3aS,8bR)-3,3a,4,8b-Tetrahydro-2H-indeno[1,2-b]furan-2-one](/img/structure/B14471519.png)
![1H-Pyrrole, 2,3,4,5-tetrakis[(trifluoromethyl)thio]-](/img/structure/B14471526.png)
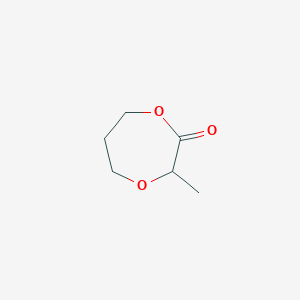
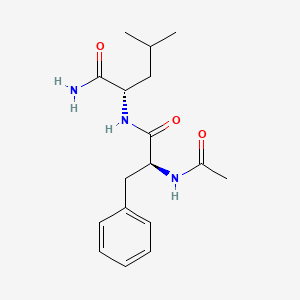
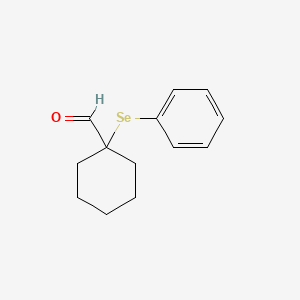
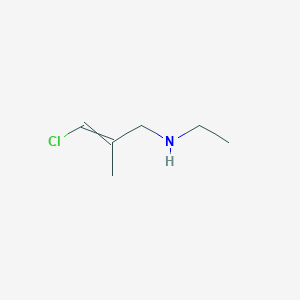
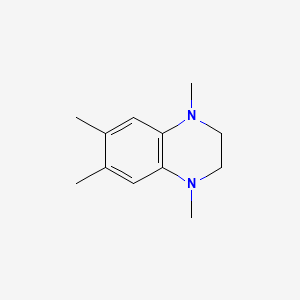
![8-[Butyl(methyl)amino]-1,4-dioxaspiro[4.5]decane-8-carbonitrile](/img/structure/B14471560.png)
